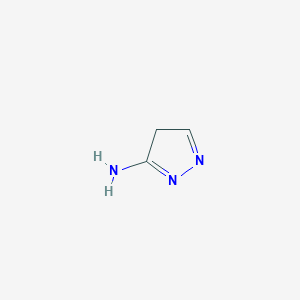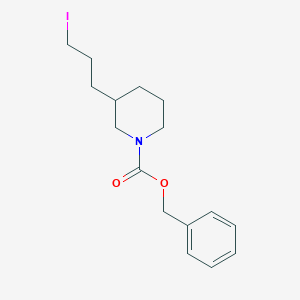![molecular formula C9H10N2O3 B13878394 Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester CAS No. 1430115-44-8](/img/structure/B13878394.png)
Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-formamidophenyl)carbamate is a chemical compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(4-formamidophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of p-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate.
Industrial Production Methods: In an industrial setting, the production of methyl N-(4-formamidophenyl)carbamate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions: Methyl N-(4-formamidophenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the formamido group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Methyl N-(4-formamidophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, methyl N-(4-formamidophenyl)carbamate is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl N-(4-formamidophenyl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by forming a stable carbamate-enzyme complex. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Methyl carbamate: A simpler carbamate with similar reactivity but different applications.
Ethyl N-(4-formamidophenyl)carbamate: A closely related compound with an ethyl group instead of a methyl group.
Phenyl N-(4-formamidophenyl)carbamate: Another related compound with a phenyl group.
Uniqueness: Methyl N-(4-formamidophenyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its formamido group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Número CAS |
1430115-44-8 |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
methyl N-(4-formamidophenyl)carbamate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)11-8-4-2-7(3-5-8)10-6-12/h2-6H,1H3,(H,10,12)(H,11,13) |
Clave InChI |
LQWIPKMGHDPMPA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC=C(C=C1)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


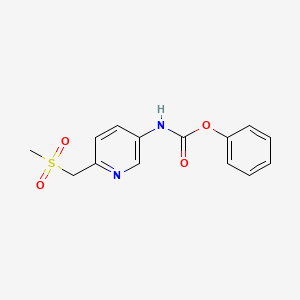
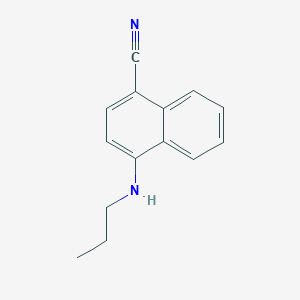
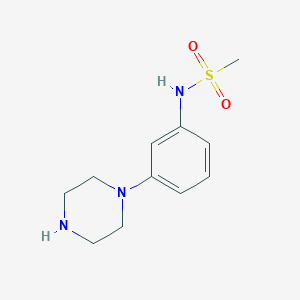
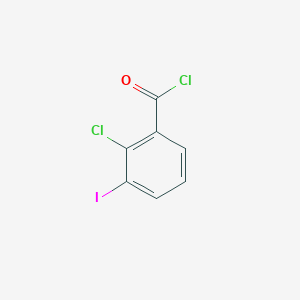
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)
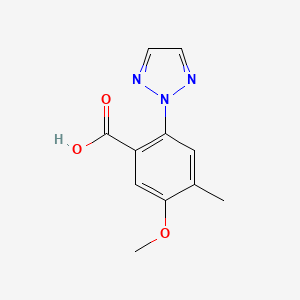
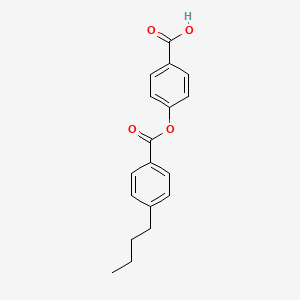

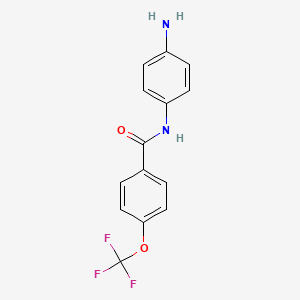
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
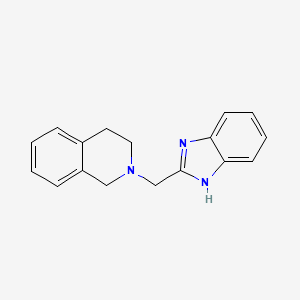
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)
